5-nitro-2-(4-piperidinyloxy)Pyridine
Overview
Description
5-nitro-2-(4-piperidinyloxy)Pyridine is a chemical compound with the molecular formula C10H13N3O3 . It is a compound that has been studied for various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a nitro group at the 5-position and a piperidinyloxy group at the 2-position . The InChI key for this compound is VQDFIZFGOCWEHK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .Scientific Research Applications
Antioxidant and Medical Applications
Piperidine and pyrrolidine nitroxyl radicals, including derivatives like 5-nitro-2-(4-piperidinyloxy)Pyridine, are recognized for their diverse applications. These compounds act as antioxidants and have been used in various contexts, including as contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their effectiveness is attributed to their ability to interact with free radicals and reductants, and their reactivity depends on their structural properties. Researchers have focused on enhancing the stability of these radicals, particularly against reduction by ascorbic acid, to maintain their paramagnetic nature and functional capabilities (Kinoshita et al., 2009).
Synthesis and Chemical Properties
The synthesis and properties of nitropyridine derivatives, including this compound, are of significant interest due to their widespread use in pharmaceuticals and agrochemistry. These compounds are key structural fragments in numerous natural alkaloids with a broad spectrum of biological activities, including anticancer and anti-neurological properties. Efficient methods for synthesizing various pyridine derivatives and piperidine enantiomers are in high demand, given their continued value in stimulating drug discovery (Ivanova et al., 2021).
Applications in Energetic Materials
A study on a fused, tricyclic pyridine-based energetic material highlights the relevance of nitropyridine derivatives in this field. These materials exhibit notable properties like high density, low thermal stability, positive heat of formation, and good detonation properties, making them applicable in areas requiring high-energy materials (Ma et al., 2018).
Agricultural Uses
Research on pyridine derivatives, including this compound, has shown their potential as insecticides. These compounds have been tested for their toxicity against various agricultural pests, indicating their utility in pest management strategies (Bakhite et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-nitro-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDFIZFGOCWEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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